Technical Documentation Center

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Core Science & Biosynthesis

Foundational

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) for Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate: A Technical Guide for Medicinal Chemists

Executive Summary Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate (CAS: 1042981-09-8) is a highly specialized heterocyclic building block utilized extensively in the synthesis of biologically active agents. The imidaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate (CAS: 1042981-09-8) is a highly specialized heterocyclic building block utilized extensively in the synthesis of biologically active agents. The imidazo[1,2-a]pyridine pharmacophore is a privileged scaffold in drug development, famously known for its presence in GABA_A receptor agonists (e.g., zolpidem) and various advanced kinase inhibitors ()[1]. This whitepaper provides an in-depth safety data sheet (SDS) extrapolation, physicochemical profiling, and validated handling protocols designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Logic

The compound features an electron-rich imidazo[1,2-a]pyridine core substituted with a methyl group at the 2-position and an electron-withdrawing ethyl ester at the 6-position. Understanding these structural features is critical for predicting both its reactivity and its biological behavior.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate
CAS Number 1042981-09-8
Molecular Formula C11H12N2O2
Molecular Weight 204.23 g/mol
Physical State Solid (Powder)
Recommended Storage 0°C to 8°C, dry and well-ventilated

Expertise & Causality in Storage: The ester linkage at the 6-position is susceptible to slow hydrolysis when exposed to ambient moisture and atmospheric acids or bases. Storing the compound at 0°C to 8°C minimizes the thermodynamic driving force for hydrolytic degradation ()[2]. Maintaining the integrity of the ester is paramount, as premature hydrolysis to the corresponding carboxylic acid will drastically alter the compound's lipophilicity and subsequent assay performance.

Comprehensive Toxicity Profile & Mechanistic Pathways

While specific in vivo toxicity data for CAS 1042981-09-8 is limited due to its classification as a Research Use Only (RUO) intermediate, its toxicological profile can be accurately extrapolated from structurally analogous imidazo[1,2-a]pyridine derivatives ()[3].

GHS Hazard Classifications:

  • Skin Irritation (Category 2, H315): Causes skin irritation.

  • Eye Irritation (Category 2A, H319): Causes serious eye irritation.

  • STOT SE (Category 3, H335): May cause respiratory irritation.

Mechanistic Causality of Toxicity: The lipophilicity of the ethyl ester facilitates rapid partitioning into the stratum corneum upon dermal exposure. Once absorbed, the basic nitrogen (N1) of the imidazo[1,2-a]pyridine ring can disrupt local lipid bilayers, leading to acute irritation. Systemically, the compound undergoes rapid Phase I metabolism. Hepatic carboxylesterases cleave the ethyl ester to yield the more polar imidazo[1,2-a]pyridine-6-carboxylic acid, while CYP450 enzymes may hydroxylate the methyl group or the aromatic core. These metabolites are subsequently conjugated and excreted renally.

MetabolicPathway Parent Ethyl 2-methylimidazo [1,2-a]pyridine-6-carboxylate Esterase Carboxylesterases (Plasma/Liver) Parent->Esterase Hydrolysis CYP CYP450 Enzymes (Hepatic) Parent->CYP Oxidation AcidMetabolite Imidazo[1,2-a]pyridine-6- carboxylic acid derivative Esterase->AcidMetabolite HydroxylMetabolite Hydroxylated Metabolites CYP->HydroxylMetabolite Excretion Renal Excretion AcidMetabolite->Excretion Phase II Conj. HydroxylMetabolite->Excretion Phase II Conj.

Metabolic hydrolysis and oxidation pathways of the imidazo[1,2-a]pyridine scaffold.

Safety Data Sheet (SDS) & Handling Protocols

To ensure a self-validating safety system, personal protective equipment (PPE) and engineering controls must be strictly aligned with the compound's physical state (powder) and its specific irritation hazards ()[4].

Table 2: Personal Protective Equipment (PPE) & Engineering Controls

Control CategorySpecificationCausality / Rationale
Respiratory N95 / P100 Particulate RespiratorPrevents inhalation of aerosolized micro-particles, directly mitigating the H335 respiratory hazard.
Hand Protection Nitrile Gloves (min 0.11 mm)Nitrile provides superior resistance against polar aprotic solvents (e.g., DMSO, DMF) typically used to solubilize this compound.
Eye Protection Tightly fitting safety gogglesProtects against corneal irritation from airborne dust according to EN 166 standards ()[5].
Engineering Fume hood with laminar airflowCaptures hazardous dust at the source before it can enter the operator's breathing zone.
Step-by-Step Spill Response Protocol
  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase local exhaust ventilation ()[5].

  • PPE Donning: Equip an N95 respirator, double nitrile gloves, and safety goggles.

  • Containment: Surround the spill with an inert, damp absorbent material (e.g., moistened sand or vermiculite). Causality: You must never dry sweep the powder, as the mechanical action will aerosolize the active pharmaceutical ingredient (API) and drastically increase inhalation exposure risks ()[3].

  • Collection: Use non-sparking tools to transfer the absorbed material into a designated hazardous waste container.

  • Decontamination: Wash the affected surface first with a 70% ethanol solution to solubilize any residual lipophilic ester, followed by standard soap and water to clear the solvent.

SpillResponse Start Powder Spill Detected Vent 1. Isolate Area & Ensure Ventilation Start->Vent PPE 2. Don PPE (N95/P100, Nitrile, Goggles) Vent->PPE Contain 3. Containment (Avoid Dust Generation) PPE->Contain Sweep 4. Wet Sweeping (Use Damp Absorbent) Contain->Sweep Dispose 5. Transfer to Hazardous Waste Bin Sweep->Dispose Decon 6. Surface Decontamination (Soap & Water / EtOH) Dispose->Decon

Sequential spill response and decontamination workflow for hazardous API powders.

Experimental Workflow: In Vitro Cytotoxicity Validation

Before utilizing Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate in downstream cellular assays or structural modifications, its baseline cytotoxicity must be established. The following protocol outlines a self-validating MTT assay workflow to determine the IC50 in hepatic cell lines (e.g., HepG2), accounting for potential metabolic toxicity.

Step-by-Step Methodology
  • Cell Seeding: Plate HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Preparation: Dissolve the compound in 100% DMSO to create a 20 mM stock.

    • Causality: DMSO is required due to the compound's hydrophobicity. However, to maintain a self-validating system, the final assay concentration of DMSO must be kept strictly below 0.5% (v/v) to prevent solvent-induced background cytotoxicity.

  • Dosing: Perform serial dilutions in media to treat cells with concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.5% DMSO) to baseline solvent effects, and a positive control (1 µM Doxorubicin) to validate assay sensitivity.

  • Incubation: Incubate the treated cells for 48 hours to allow sufficient time for potential esterase-mediated metabolism.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Acquisition: Carefully aspirate the media without disturbing the crystals. Add 100 µL of DMSO to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader.

Cytotoxicity Seed Cell Seeding HepG2 in 96-well Dose Compound Dosing 0.1 - 100 µM Seed->Dose Incubate Incubation 48h at 37°C Dose->Incubate Assay MTT Assay Add reagent Incubate->Assay Read Data Acquisition Absorbance 570nm Assay->Read

Self-validating in vitro cytotoxicity screening workflow using the MTT assay.

References

  • Capot Chemical. "MSDS of methyl imidazo[1,2-a]pyridine-5-carboxylate." Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). "Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate." Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate as a Privileged Scaffold Building Block in Medicinal Chemistry

Executive Summary & Strategic Importance The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core pharmacophore of numerous blockbuster therapeuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core pharmacophore of numerous blockbuster therapeutics, including zolpidem, alpidem, and olprinone[1][2]. While early drug discovery efforts heavily focused on the C3 position of this bicyclic system, modern targeted therapies have increasingly leveraged the C6 position to access novel chemical space[3][4].

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate (CAS: 1042981-09-8)[5] has emerged as an exceptionally versatile building block. By offering a pre-installed, regioselective synthetic handle at the 6-position and a stabilizing methyl group at the 2-position, this compound enables researchers to rapidly generate high-quality, diverse libraries for targets ranging from kinase inhibition to the treatment of multidrug-resistant tuberculosis (MDR-TB)[1][3].

Mechanistic Insights & Structure-Activity Relationship (SAR)

The selection of this specific building block is driven by precise mechanistic and pharmacokinetic rationales:

  • The 2-Methyl Substitution (Metabolic Shielding): Unsubstituted imidazoles are notorious for undergoing rapid oxidative metabolism via cytochrome P450 enzymes at the electron-rich C2 position. The presence of the 2-methyl group provides steric shielding that blocks this metabolic liability, significantly improving the in vivo half-life of derived compounds[6]. Furthermore, the methyl group restricts the rotational degrees of freedom of substituents later added at the C3 position, often locking the molecule into a rigid, bioactive conformation required for target binding[7].

  • The 6-Carboxylate Ester (Regiocontrol): The imidazo[1,2-a]pyridine ring is highly reactive toward electrophilic aromatic substitution at the C3 position[7]. Attempting to functionalize the C6 position directly on an unsubstituted core often leads to complex mixtures. Starting with the C6-carboxylate ester bypasses this issue. The ethyl ester is highly stable during standard storage but can be selectively hydrolyzed to a carboxylic acid, serving as a branching point for amidation, reduction to an alcohol, or cross-coupling[4][8].

Synthetic Workflows & Experimental Protocols

To ensure high-throughput library generation, the following self-validating standard operating procedures (SOPs) have been optimized for yield, scalability, and purity.

Protocol 1: Hydrolysis to 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Causality: Base-catalyzed hydrolysis (using LiOH) is strictly preferred over acid catalysis. Acidic conditions protonate the basic imidazopyridine nitrogen (pKa ~6.8), which withdraws electron density from the ring system and drastically slows the nucleophilic attack of water on the ester carbonyl[8].

  • Dissolution: Suspend Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate (1.0 eq, 10 mmol) in a 3:1 mixture of THF/H2O (40 mL).

  • Reagent Addition: Add LiOH·H2O (3.0 eq) portion-wise at room temperature.

  • Self-Validation (LC-MS): Stir the mixture at 40 °C. Monitor the reaction via LC-MS. Completion is confirmed when the peak corresponding to the starting ester (m/z [M+H]+ 205.1) completely shifts to the product mass (m/z [M+H]+ 177.1).

  • Isoelectric Workup: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully adjust the pH to 4.5–5.0 using 1M HCl. Critical Insight: Over-acidification will protonate the core nitrogen, causing the zwitterionic product to resolubilize as a highly water-soluble hydrochloride salt[8].

  • Isolation: Filter the resulting pale-yellow precipitate, wash with ice-cold water, and dry under high vacuum.

Protocol 2: Amide Library Generation (HATU-Mediated Coupling)

Causality: 6-carboxamide derivatives are highly potent inhibitors of the QcrB subunit in M. tuberculosis and key intermediates for ENPP1 inhibitors[3][4]. HATU is utilized as the coupling agent because it rapidly forms an active HOAt ester, minimizing the risk of epimerization or degradation of the heterocyclic core.

  • Activation: Dissolve the synthesized 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature.

  • Coupling: Add the desired primary or secondary amine (1.2 eq). Stir for 2–4 hours.

  • Self-Validation (UPLC-MS): Quench a 10 µL aliquot in 50% MeCN/H2O. Analyze via UPLC-MS to confirm the complete consumption of the activated ester intermediate.

  • Purification: Dilute the mixture with EtOAc, wash sequentially with saturated NaHCO3, water, and brine to remove DMF and HOAt byproducts. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol 3: Regioselective C3-Halogenation for Late-Stage Functionalization

Causality: The C3 position is the most nucleophilic site on the scaffold[7]. By treating the 6-carboxamide with N-Bromosuccinimide (NBS), researchers can install a bromine atom exclusively at C3, setting the stage for Suzuki-Miyaura cross-coupling[4].

  • Dissolve the 6-carboxamide derivative (1.0 eq) in anhydrous MeCN.

  • Cool to 0 °C and add NBS (1.05 eq) in MeCN dropwise. Stir for 1 hour.

  • Precipitate the 3-bromo intermediate by pouring the mixture into ice water, filter, and proceed directly to Pd-catalyzed cross-coupling[4].

Quantitative Data Summaries

Table 1: Optimization of C6-Amidation Reaction Conditions

Coupling Reagent Base Solvent Time (h) Yield (%) Mechanistic Observation / Side Reactions
EDC·HCl / HOBt DIPEA DMF 12 65 Slow reaction rate; requires prolonged heating.
HATU DIPEA DMF 2 92 Optimal; rapid conversion, no core degradation.
T3P (50% in EtOAc) Et3N EtOAc 4 85 Excellent alternative; easiest aqueous workup.

| PyBOP | DIPEA | DCM | 6 | 78 | Trace formation of pyrrolidine amide byproduct. |

Visualizations

SyntheticWorkflow Start Ethyl 2-methylimidazo[1,2-a] pyridine-6-carboxylate Hydrolysis Base Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Acid C6-Carboxylic Acid Intermediate Hydrolysis->Acid Amidation Amide Coupling (HATU, Amines) Acid->Amidation Amide C6-Carboxamide Derivatives Amidation->Amide Halogenation Electrophilic Halogenation (NBS, C3-position) Amide->Halogenation Bromide 3-Bromo-6-carboxamide Intermediate Halogenation->Bromide Coupling Suzuki Cross-Coupling (Pd-catalyst, Boronic Acids) Bromide->Coupling Lead Advanced Lead Compounds (Dual-functionalized) Coupling->Lead

Synthetic workflow for diversifying the Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate scaffold.

MOA_Pathway Drug Imidazo[1,2-a]pyridine 6-carboxamide Target Binds QcrB Subunit (Cytochrome bcc complex) Drug->Target Inhibition Blocks Electron Transfer Target->Inhibition Depletion ATP Depletion & Loss of Proton Motive Force Inhibition->Depletion Outcome Bactericidal Effect (M. tuberculosis death) Depletion->Outcome

Mechanism of action for QcrB inhibition by imidazo[1,2-a]pyridine-6-carboxamides.

References

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities (PMC / ACS Omega).
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents (PMC).
  • imidazo[1,2-a]pyridine-6-carboxylic acid synthesis (ChemicalBook).
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update (PubMed).
  • Process for preparing a substituted imidazopyridine compound - US20060063797A1 (Google Patents).
  • DFT Study of Dimerization Sites in Imidazo[1,2-a]pyridinyl-chalcone Series (SCIRP).
  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors (ACS Publications).
  • Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate (CAS: 1042981-09-8) (ChemicalBook).

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds bearing this core structure exhibit a wide range of biologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds bearing this core structure exhibit a wide range of biological activities, and as such, the development of efficient and robust synthetic methodologies for their preparation is of significant interest to researchers in academia and the pharmaceutical industry. This document provides a detailed technical guide for the synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate, a key intermediate for the elaboration of more complex molecular architectures. The protocols described herein leverage the advantages of microwave-assisted organic synthesis (MAOS) to achieve rapid, efficient, and reproducible outcomes.

The synthesis of the target molecule is approached via a multi-step sequence, beginning with the preparation of a key substituted pyridine intermediate, followed by a microwave-promoted cyclization to construct the imidazo[1,2-a]pyridine core, and culminating in the introduction of the carboxylate functionality at the 6-position.

Synthetic Strategy Overview

The overall synthetic approach is a three-stage process. The first stage involves the synthesis of 2-amino-5-bromopyridine, a crucial building block. The second stage is the construction of the imidazo[1,2-a]pyridine ring system via a microwave-assisted condensation reaction. The final stage focuses on the conversion of the bromo-substituent at the 6-position to the desired ethyl carboxylate group.

Synthetic_Strategy A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 6-Bromo-2-methylimidazo[1,2-a]pyridine B->C Microwave-Assisted Cyclization D Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate C->D Palladium-Catalyzed Carbonylation

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 2-Amino-5-bromopyridine

Scientific Rationale: The synthesis of the target molecule requires a 2-aminopyridine precursor substituted at the 5-position. 2-Amino-5-bromopyridine is a commercially available but also readily synthesized intermediate. Its preparation from 2-aminopyridine is a classic electrophilic aromatic substitution. The use of a protecting group for the amino functionality can be employed to improve regioselectivity and yield, although direct bromination is also feasible.

Protocol 1: Direct Bromination of 2-Aminopyridine

This protocol is adapted from established methods for the bromination of 2-aminopyridine.[1][2][3]

Materials:

  • 2-Aminopyridine

  • Bromine

  • Methylene chloride or Chloroform

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Benzene (for recrystallization)

Procedure:

  • In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 eq) in methylene chloride or chloroform.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent to the 2-aminopyridine solution at room temperature with stirring.

  • Stir the reaction mixture for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from benzene to yield pure 2-amino-5-bromopyridine as a solid.

Parameter Value Reference
Reactant Ratio1:1 (2-aminopyridine:Bromine)[3]
SolventMethylene Chloride or Chloroform[3]
Reaction Time1-3 hours[3]
TemperatureRoom Temperature[3]
PurificationRecrystallization from Benzene[3][4]

Stage 2: Microwave-Assisted Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Scientific Rationale: The core imidazo[1,2-a]pyridine ring system is constructed in this step. Microwave irradiation is employed to significantly accelerate the reaction rate, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[5] The reaction proceeds via an initial N-alkylation of the pyridine nitrogen of 2-amino-5-bromopyridine with an α-haloketone, followed by an intramolecular cyclization and dehydration.

Protocol 2: Microwave-Assisted Cyclization

This protocol is based on general procedures for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.[5][6]

Materials:

  • 2-Amino-5-bromopyridine

  • Chloroacetone or Bromoacetone

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • In a microwave-safe reaction vessel, combine 2-amino-5-bromopyridine (1.0 eq) and chloroacetone or bromoacetone (1.1 eq) in ethanol.

  • Add sodium bicarbonate (1.5 eq) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 120-140°C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromo-2-methylimidazo[1,2-a]pyridine.

Parameter Value Reference
Reactants2-Amino-5-bromopyridine, Chloroacetone[6]
SolventEthanol[6]
BaseSodium Bicarbonate[6]
Microwave Temperature120-140 °C[5]
Microwave Time15-30 minutes[5]
PurificationColumn Chromatography[7]

Microwave_Reaction_Setup cluster_0 Microwave Reactor Vessel Sealed Reaction Vessel MW Microwave Irradiation (120-140°C, 15-30 min) Vessel->MW Reactants 2-Amino-5-bromopyridine Chloroacetone NaHCO3 Ethanol Reactants->Vessel Product 6-Bromo-2-methylimidazo[1,2-a]pyridine MW->Product

Caption: Microwave-assisted cyclization workflow.

Stage 3: Palladium-Catalyzed Carbonylation to Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Scientific Rationale: The final step involves the conversion of the bromo group at the 6-position to the desired ethyl carboxylate. A palladium-catalyzed carbonylation reaction is a powerful method for this transformation.[7] This reaction introduces a carbonyl group from carbon monoxide gas and traps it with ethanol to form the ethyl ester.

Protocol 3: Aminocarbonylation and Esterification

This protocol is adapted from palladium-catalyzed carbonylation reactions of halo-pyridines.[7]

Materials:

  • 6-Bromo-2-methylimidazo[1,2-a]pyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine (Et₃N)

  • Ethanol (anhydrous)

  • Carbon monoxide (CO) gas

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 6-bromo-2-methylimidazo[1,2-a]pyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), and dppp (0.1 eq).

  • Add anhydrous DMF and anhydrous ethanol (as both solvent and reactant).

  • Add triethylamine (2.0 eq).

  • Purge the flask with CO gas and then maintain a CO atmosphere (balloon or a pressure reactor).

  • Heat the reaction mixture at 80-100°C for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate.

Parameter Value Reference
CatalystPd(OAc)₂ / dppp[7]
CO SourceCO gas[7]
SolventDMF / Ethanol[7]
BaseTriethylamine[7]
Temperature80-100 °C[7]
Reaction Time12-24 hours[7]
PurificationColumn Chromatography[7]

Characterization Data (Predicted)

As this is a novel synthetic guide, experimental characterization data should be acquired upon synthesis. Predicted data based on the structure and similar compounds are as follows:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.2 (s, 1H, H-5), 7.6 (d, 1H, H-8), 7.5 (s, 1H, H-3), 7.4 (d, 1H, H-7), 4.4 (q, 2H, -OCH₂CH₃), 2.5 (s, 3H, 2-CH₃), 1.4 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~166.0 (C=O), 145.0, 142.0, 128.0, 125.0, 120.0, 118.0, 115.0, 61.0 (-OCH₂), 16.0 (2-CH₃), 14.5 (-CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₂N₂O₂ [M+H]⁺: 205.0926; found: 205.XXXX.

Troubleshooting and Optimization

  • Low yield in Stage 1: Ensure anhydrous conditions and control the temperature during bromine addition. The use of a protecting group on the amino functionality might be necessary.

  • Incomplete reaction in Stage 2: Optimize microwave parameters such as temperature and time. Ensure the microwave vessel is properly sealed to maintain pressure.

  • Low yield or side products in Stage 3: Ensure all reagents and solvents are anhydrous. The quality of the palladium catalyst and ligand is crucial. Screening different phosphine ligands or catalyst precursors may be beneficial. The CO pressure might need optimization.

Conclusion

This application note provides a comprehensive and detailed guide for the microwave-assisted synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate. By leveraging modern synthetic techniques, this protocol offers a rapid and efficient route to this valuable chemical intermediate. The provided step-by-step instructions, along with the scientific rationale and troubleshooting advice, should enable researchers to successfully synthesize this compound for their drug discovery and development programs.

References

  • Organic Syntheses, Coll. Vol. 4, p.45 (1963); Vol. 34, p.7 (1954). [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Patsnap. Preparation method of 2-amino-5-bromopyridine. [Link]

  • Chemistry of Heterocyclic Compounds. THE SYNTHESIS OF ETHYL 2-AMINO-1-(ARYL)-5-(ARYLCARBAMOYL)- 6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXYLATES. [Link]

  • Der Pharma Chemica. Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • Molecules. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

Sources

Method

Saponification of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate: A Mechanistic and Practical Guide to Heterocyclic Ester Hydrolysis

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore in therapeutics ranging from GABA_A receptor modulators to modern met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore in therapeutics ranging from GABA_A receptor modulators to modern metabolic disease targets like FXR/HSD17B13 dual modulators[1]. The 6-carboxylic acid derivative—2-methylimidazo[1,2-a]pyridine-6-carboxylic acid —is a highly valuable synthetic intermediate used for downstream amide couplings and structural functionalization[2].

This application note provides a comprehensive, self-validating protocol for the base-catalyzed hydrolysis (saponification) of its ethyl ester precursor. By detailing the thermodynamic causality of the reaction and addressing the critical isoelectric isolation of the zwitterionic product, this guide ensures high-yield, reproducible results for drug development professionals.

Mechanistic Causality (The "Why")

Base-catalyzed ester hydrolysis operates via a classic nucleophilic acyl substitution pathway[3]. Unlike acid-catalyzed hydrolysis, which is an equilibrium process, saponification is driven to absolute completion by an irreversible thermodynamic sink[4].

The transformation follows four distinct mechanistic phases:

  • Nucleophilic Attack : The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ethyl ester, breaking the π-bond to form a high-energy tetrahedral alkoxide intermediate[5].

  • Elimination : The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the ethoxide (EtO⁻) leaving group[6].

  • Irreversible Deprotonation : Because carboxylic acids (pKa ~4.0) are vastly more acidic than alcohols (pKa ~16.0), the expelled ethoxide (or ambient hydroxide) immediately deprotonates the newly formed carboxylic acid[5]. This rapid acid-base reaction yields a highly stable carboxylate salt, rendering the overall transformation irreversible[4].

  • Acidic Workup : The free carboxylic acid is regenerated by the targeted addition of a mineral acid during the isolation phase[3].

Mechanism Ester Ethyl Ester Substrate Tetra Tetrahedral Intermediate Ester->Tetra OH⁻ Attack Acid Carboxylic Acid + Ethoxide Tetra->Acid Elimination Salt Carboxylate Salt (Irreversible) Acid->Salt Deprotonation Product Free Carboxylic Acid Product Salt->Product Acid Workup (pH 4.5)

Base-catalyzed saponification mechanism of the imidazo[1,2-a]pyridine ester.

Experimental Design & Rationale

To ensure the integrity of the electron-rich heterocyclic core, the reaction parameters must be carefully calibrated.

  • Base Selection (LiOH vs. NaOH/KOH) : Lithium hydroxide monohydrate (LiOH·H2O) is the optimal reagent. The lithium cation (Li⁺) acts as a mild Lewis acid, coordinating with the carbonyl oxygen to enhance its electrophilicity. Furthermore, LiOH provides a milder alkaline environment compared to NaOH, preventing unwanted side reactions or degradation of the imidazo-pyridine ring.

  • Solvent System (THF/MeOH/H2O) : A ternary mixture (3:1:1 v/v) is utilized. Tetrahydrofuran (THF) solubilizes the organic ester, water provides the hydroxide nucleophile, and methanol (MeOH) acts as a phase-transfer homogenizer, ensuring a single-phase reaction mixture for consistent kinetic rates.

  • Isoelectric Precipitation (Critical Insight) : The product contains both a basic imidazo-pyridine nitrogen (conjugate acid pKa ~6.5) and a carboxylic acid (pKa ~4.0). In aqueous solution, it exists as a zwitterion. Over-acidifying the reaction mixture to pH < 2.0 will protonate the basic nitrogen, forming a highly water-soluble HCl salt and destroying your isolated yield. The pH must be carefully titrated to the isoelectric point (pH 4.5–5.0) to maximize the precipitation of the free acid.

Quantitative Data Summary

Table 1: Physicochemical Properties of Substrate and Product

PropertySubstrateProduct
Chemical Name Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate2-methylimidazo[1,2-a]pyridine-6-carboxylic acid
CAS Number 1042981-09-8129912-22-7
Molecular Formula C11H12N2O2C9H8N2O2
Molecular Weight 204.23 g/mol 176.17 g/mol
Physical State SolidSolid

Table 2: Optimized Reaction Parameters

ParameterValue / ConditionRationale
Substrate Conc. 0.2 MEnsures complete dissolution in the mixed solvent system.
Base LiOH·H2O (3.0 equiv)Mild base; Li⁺ provides Lewis acid activation of the carbonyl.
Solvent System THF / MeOH / H2O (3:1:1)Homogeneous phase-transfer; prevents ester precipitation.
Temperature 25 °C (Room Temp)Mild conditions prevent degradation of the heterocyclic core.
Reaction Time 2 - 4 hoursStandard kinetic duration for unhindered ethyl esters.
Isolation pH ~4.5 (Isoelectric point)Maximizes zwitterion precipitation; prevents HCl salt formation.

Step-by-Step Experimental Protocol

1. Reaction Setup In a round-bottom flask equipped with a magnetic stir bar, suspend Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H2O to achieve a substrate concentration of 0.2 M.

2. Base Addition Cool the mixture to 0 °C using an ice bath. Add Lithium hydroxide monohydrate (LiOH·H2O, 3.0 equiv) in a single portion. The mixture may initially appear as a suspension but will homogenize as the reaction progresses.

3. Execution & Monitoring Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 2–4 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: 10% MeOH in DCM). The starting material should be completely consumed, replaced by a highly polar baseline spot corresponding to the lithium carboxylate salt.

4. Solvent Evaporation Concentrate the reaction mixture in vacuo at 35 °C to remove the volatile organic solvents (THF and MeOH). Caution: Do not evaporate to complete dryness; the product must remain dissolved in the residual aqueous layer.

5. Isoelectric Isolation (Critical Step) Dilute the remaining aqueous residue with a small volume of distilled water if it appears too viscous, and cool to 0 °C. Slowly titrate the solution dropwise with 1M HCl while continuously monitoring with a calibrated pH meter. Stop the addition precisely when the pH reaches 4.5–5.0. A dense, off-white precipitate of the zwitterionic free acid will form.

6. Filtration & Drying Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual lithium chloride salts, followed by a minimal amount of cold diethyl ether (5 mL) to remove trace organic impurities. Dry the solid in vacuo at 45 °C for 12 hours to afford 2-methylimidazo[1,2-a]pyridine-6-carboxylic acid (Expected Yield: >85%).

Workflow Step1 1. Dissolve Substrate THF:MeOH:H2O (3:1:1) Step2 2. Add LiOH·H2O (3.0 eq) at 0°C Step1->Step2 Step3 3. Stir at RT Monitor by LC-MS Step2->Step3 Step4 4. Remove Organics in vacuo Step3->Step4 Step5 5. Titrate with 1M HCl to Isoelectric Point (pH 4.5) Step4->Step5 Step6 6. Filter & Wash with Cold H2O Step5->Step6 Step7 7. Dry in vacuo Yield >85% Step6->Step7

Step-by-step experimental workflow for the hydrolysis and isoelectric isolation.

Troubleshooting

  • No Precipitate Forms During Acidification : You have likely over-acidified the solution past the isoelectric point (pH < 2), converting the product into a highly soluble hydrochloride salt. Solution: Carefully back-titrate the solution with 1M NaOH dropwise until the pH returns to 4.5, at which point the product will crash out of solution.

  • Incomplete Conversion : If unreacted ester remains after 4 hours, the phase transfer may be inefficient. Ensure the stirring rate is high (>600 RPM) and consider adding a slight excess of MeOH to re-homogenize the biphasic mixture.

References

  • Chemistry of Esters - LibreTexts. Detailed overview of nucleophilic acyl substitution and the tetrahedral intermediate. Available at:[Link][3]

  • Ester Hydrolysis - Wikipedia. Thermodynamic principles of saponification vs. acid-catalyzed equilibrium. Available at:[Link][4]

  • Basic Hydrolysis of Esters (Saponification) - Master Organic Chemistry. Mechanistic breakdown of the irreversible deprotonation step in basic hydrolysis. Available at:[Link][5]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids - National Institutes of Health (PMC). Application of imidazo[1,2-a]pyridine-6-carboxylic acid derivatives in drug discovery. Available at:[Link][2]

  • Discovery of First-in-Class FXR and HSD17B13 Dual Modulator - Journal of Medicinal Chemistry (ACS). Utilization of imidazo[1,2-a]pyridine-6-carboxylic acid in modern metabolic disease therapeutics. Available at:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Introduction This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate via re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate via recrystallization. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, making robust purification protocols essential for ensuring downstream success.[1][2] This document moves beyond simple protocols to offer in-depth troubleshooting and a rationale-based approach to solvent system optimization, empowering you to address common challenges such as low yield, poor crystal quality, and impurity rejection.

Frequently Asked Questions (FAQs)

What are the ideal properties of a recrystallization solvent for this specific compound?

The ideal solvent for Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate must satisfy several key criteria to ensure high purity and yield:

  • Steep Solubility Curve: The compound should be highly soluble in the hot solvent (ideally near its boiling point) but sparingly soluble at low temperatures (e.g., 0–5 °C). This temperature-dependent solubility differential is the primary driver for high recovery upon cooling.

  • Inertness: The solvent must not react with the ester or the imidazopyridine functional groups.

  • Appropriate Boiling Point: A boiling point between 60–120 °C is generally preferred. This range is high enough to provide a significant solubility difference upon cooling but low enough to be easily removed from the final product under vacuum.

  • Impurity Profile Matching: The solubility of known or expected impurities should be very high or very low in the chosen solvent. If impurities are highly soluble, they will remain in the mother liquor. If they are insoluble, they can be removed via hot filtration.

  • Crystal Habit: The solvent directly influences the crystal shape (habit).[3] An ideal solvent will produce well-defined, easily filterable crystals rather than fine needles or an amorphous powder, which can impede downstream processing.[4]

  • Safety and Practicality: The solvent should have a low toxicity profile and a high flash point. Practical considerations like viscosity and ease of removal are also important.

Based on the structure of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate, solvents of intermediate polarity such as ethanol, isopropanol, and ethyl acetate are excellent starting points for screening.[5][6]

How do I perform an effective solvent screen to find the best system?

A systematic, small-scale solvent screen is the most efficient method to identify a suitable recrystallization solvent. This empirical approach saves time and material compared to randomly selecting solvents for large-scale trials.

Caption: A systematic workflow for efficient solvent screening.

The results should be tabulated for easy comparison.

Table 1: Example Solvent Screening Data for Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

SolventSolubility at 25°CSolubility at RefluxCrystal Quality upon CoolingAssessment
Ethanol LowHighWell-formed prismsExcellent Candidate [5]
Isopropanol LowHighPlates/PrismsExcellent Candidate [5]
Acetone MediumHighFine NeedlesPotential for low yield[7]
Ethyl Acetate LowHighSmall PlatesGood Candidate[6]
Toluene Very LowMediumNeedlesModerate Candidate
Heptane InsolubleInsolubleN/APotential Anti-solvent
Water InsolubleInsolubleN/APotential Anti-solvent
My compound is "oiling out" instead of crystallizing. What is happening and how do I prevent it?

"Oiling out" occurs when the solute precipitates from solution as a liquid phase instead of a solid crystalline lattice.[8] This typically happens when a highly concentrated solution is cooled to a temperature above the melting point of the solid in that specific solvent environment.

Causality & Troubleshooting Steps:

  • Cause: The rate of supersaturation is too high, and the system temperature is above the eutectic melting point.

    • Solution: Reduce the cooling rate. Allow the solution to cool slowly to room temperature (e.g., by leaving the flask on a benchtop, insulated with glass wool) before transferring to an ice bath. Slow cooling gives molecules time to orient into an ordered crystal lattice.[8]

  • Cause: The solute concentration is too high.

    • Solution: Before cooling, add a small amount (5-10% v/v) of additional hot solvent to the clear solution to slightly reduce the concentration.

  • Cause: Lack of nucleation sites.

    • Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide a surface for crystal nucleation.

    • Solution B (Seeding): If available, add a single, tiny crystal of pure product to the cooled, supersaturated solution. This "seed" acts as a template for crystal growth.

  • Cause: The solvent is simply not a good match for the compound's properties.

    • Solution: Change the solvent system. Often, switching to a binary solvent system (see Troubleshooting Scenario 1) provides the control needed to prevent oiling out.

My recrystallization yield is unacceptably low. What are the most common reasons and how can I improve recovery?

Low yield is a frequent issue, often stemming from one or more correctable steps in the process.

  • Problem: Using an excessive volume of solvent. This is the most common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[8]

    • Solution: During the initial dissolution, add the hot solvent in small portions, allowing time for the solid to dissolve between additions. Stop adding solvent as soon as the last of the solid has dissolved.

  • Problem: The compound has significant solubility in the solvent even at low temperatures.

    • Solution: Re-evaluate your solvent screen. The ideal solvent has the lowest possible solubility at 0-5 °C. If no single solvent is adequate, a binary solvent system with an anti-solvent will often drastically reduce the product's solubility in the final mixture.

  • Problem: Premature crystallization during hot filtration.

    • Solution: Use a pre-heated filter funnel and receiving flask. Perform the filtration as quickly as possible. Adding a small excess of solvent (~5%) before filtration can provide a buffer, which can then be evaporated before cooling.

  • Problem: Incomplete crystallization.

    • Solution: Ensure the solution is cooled to a sufficiently low temperature (0-5 °C is standard) and allowed to stand for an adequate amount of time (at least 30-60 minutes) to allow for maximum precipitation.

I suspect I have a solvate or a different polymorph. How can this be confirmed and controlled?

The formation of solvates (crystals containing trapped solvent molecules) or different polymorphs (different crystal lattice arrangements of the same molecule) is a critical issue in pharmaceutical sciences, as it can impact stability, solubility, and bioavailability.[3][4] An imidazopyridine derivative has been shown to form different polymorphs depending on whether it was crystallized from ethanol or methanol.[9]

Confirmation Techniques:

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique. Each crystalline form has a unique diffraction pattern, or "fingerprint."

  • Thermal Analysis (DSC & TGA):

    • Differential Scanning Calorimetry (DSC) can identify different melting points and phase transitions associated with different polymorphs.

    • Thermogravimetric Analysis (TGA) will show a mass loss corresponding to the solvent if a solvate has formed.

  • Vibrational Spectroscopy (FTIR/Raman): Can often detect subtle differences in bond vibrations between polymorphs or the presence of solvent bands in a solvate.

Control Strategies:

The solid form is highly sensitive to the crystallization conditions.[3] To target a specific form or avoid a solvate, you must systematically vary:

  • Solvent: This is the most influential parameter. Changing from a protic solvent (like ethanol) to an aprotic one (like ethyl acetate) can lead to different polymorphs.

  • Cooling Rate: Slow cooling generally favors the most thermodynamically stable polymorph, while rapid cooling can trap a less stable (metastable) form.

  • Temperature: The temperature at which crystallization is initiated can influence which form nucleates.

Troubleshooting Guide

Scenario 1: The compound is poorly soluble in all single solvents, even when hot.

When no single solvent is effective, a binary solvent system is the ideal solution. This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is soluble) and then carefully adding a "poor" anti-solvent (in which it is insoluble) to induce precipitation.

Caption: Logic flow for recrystallization using a binary solvent system.

Recommended Action: For Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate, a good starting point would be dissolving in hot ethanol and adding heptane or deionized water as the anti-solvent.

Scenario 2: The final product consists of very fine needles that are difficult to filter and dry.

Fine particles or needles are typically a result of rapid crystallization caused by a high degree of supersaturation.[3] This morphology can trap impurities and solvent, leading to lower purity and longer drying times.[4][10]

Recommended Action:

  • Slow the Rate of Supersaturation: The most effective method is to slow the cooling process. Let the solution cool to room temperature on the benchtop before placing it in a cold bath.

  • Reduce the Concentration: Begin with a slightly more dilute solution by adding an extra 5-10% of solvent. This lowers the supersaturation level, favoring slower crystal growth over rapid nucleation.

  • Change Solvents: Experiment with a different solvent from your screening list. The intermolecular interactions between the solute and solvent can significantly alter the crystal habit.[3]

Scenario 3: The purity of the material (e.g., by HPLC) does not improve after recrystallization.

This indicates that the impurities are being incorporated into the crystal lattice or are not being effectively separated into the mother liquor.

Recommended Action:

  • Re-evaluate the Solvent: The impurity may have a solubility profile very similar to the product in the chosen solvent. A solvent with a different polarity is needed to exploit solubility differences. For example, if you used ethanol (polar, protic), switch to a system like ethyl acetate/heptane (less polar, aprotic).

  • Check for Solid Solution Formation: In some cases, structurally similar impurities can be incorporated directly into the crystal lattice, forming a solid solution.[11] This is one of the most challenging purification scenarios. A different solvent system may alter the crystal packing enough to exclude the impurity. If this fails, an alternative purification method like column chromatography may be necessary.[8]

  • Improve Washing: Ensure the filtered crystals are washed with a minimal amount of ice-cold fresh solvent to remove any residual mother liquor, which is rich in impurities.

Experimental Protocols

Protocol 1: Systematic Small-Scale Solvent Screening

Objective: To efficiently identify the most promising single solvent or binary solvent system for the recrystallization of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate.

Materials:

  • Crude Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

  • Set of 8-10 small (e.g., 4 mL) vials with caps

  • Graduated pipettes or syringes

  • Heating block or sand bath

  • Test solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)

Procedure:

  • Aliquot ~30 mg of the crude material into each vial.

  • At room temperature, add the first solvent to a vial in 0.2 mL increments, vortexing after each addition. If the solid dissolves in <1 mL, the solvent is too strong. Note this and move to the next solvent.

  • If the solid is not soluble at room temperature, place the vial in the heating block and heat to just below the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the total volume of solvent used.

  • Remove the vial from the heat, cap it loosely, and allow it to cool slowly to room temperature.

  • Observe the quantity and quality of the crystals that form.

  • Once at room temperature, place the vial in an ice bath for 20 minutes and observe any further precipitation.

  • Repeat for all test solvents and compare results to select the best candidate(s) based on the criteria in FAQ #1.

Protocol 2: Recrystallization using a Binary Solvent System (Ethanol/Water Example)

Objective: To purify the title compound using a polar solvent and a non-polar anti-solvent.

Materials:

  • Crude Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

  • Erlenmeyer flask

  • Stirring hotplate

  • Condenser

  • Dropping funnel

  • Ethanol ("Good" solvent)

  • Deionized Water ("Poor" anti-solvent)

  • Büchner funnel and filter flask

Procedure:

  • Place the crude compound (e.g., 5.0 g) in the Erlenmeyer flask with a stir bar.

  • Add hot ethanol in portions while stirring and heating until the solid is completely dissolved. Use the minimum volume necessary.

  • While maintaining the solution near boiling, slowly add deionized water dropwise from the dropping funnel.

  • Continue adding water until the solution becomes faintly and persistently turbid (cloudy).

  • Add 1-2 drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool undisturbed to room temperature.

  • Place the flask in an ice bath for at least 45 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using the Büchner funnel.

  • Wash the filter cake with a small amount of a pre-chilled ethanol/water mixture (e.g., 20:80).

  • Dry the purified crystals under vacuum to a constant weight.

References

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved March 25, 2026, from [Link]

  • Cerveny, L., et al. (2000). Process for preparing derivatives of imidazopyridine. CZ285489B6.
  • Biziere, K., et al. (1988). Imidazopyridine derivatives, their preparation and therapeutical use. EP0289371A1.
  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylimidazo[1,2-a]pyridine-6-carboxylate. PubChem. Retrieved March 25, 2026, from [Link]

  • Vemavarapu, C., et al. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Pharmaceutical Crystals: Science and Engineering. [Link]

  • Chavdarova, D., et al. (2014). Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Molecules. [Link]

  • El-Guesmi, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]

  • Svärd, M., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]

  • Chadwick, K., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Pharmaceutics. [Link]

  • Hirano, M., et al. (2009). Relationship between Crystal Polymorphism and Solution Structure of an Imidazopyridine Derivative Developed as a Drug Substance for Osteoporosis. Journal of Chemical Engineering of Japan. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. PubChem. Retrieved March 25, 2026, from [Link]

  • NextSDS. (n.d.). Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate — Chemical Substance Information. Retrieved March 25, 2026, from [Link]

  • Zhang, Y., et al. (2009). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. [Link]

  • Kumar, A., et al. (2016). A simple and efficient method for regioselective C3-nitrosylation of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • da Silva, F., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Appchem. (n.d.). 2-METHYLIMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLIC ACID. Retrieved March 25, 2026, from [Link]

  • S., K., & G., S. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific synthetic hurdles associated wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific synthetic hurdles associated with the Chichibabin-type condensation of ethyl 6-aminonicotinate and chloroacetone.

This guide moves beyond generic protocols by analyzing the causality behind side-product formation. By understanding the mechanistic pathways that lead to impurities, you can implement our self-validating workflows to achieve high-purity yields.

Part 1: Interactive Troubleshooting Guide (FAQs)

Q: Why does my reaction mixture turn into a black, tarry sludge, and how do I prevent it? A: Alpha-haloketones like chloroacetone are highly reactive and prone to base-catalyzed self-condensation and polymerization at elevated temperatures[1]. When chloroacetone is added to the reactor all at once (batch addition), the high local concentration of the electrophile promotes intermolecular aldol-type condensations over the desired cross-reaction with the aminopyridine[2]. Mechanistic Solution: Implement a slow, dropwise addition of the chloroacetone using a syringe pump while the aminopyridine solution is already at the target temperature. This keeps the steady-state concentration of the haloketone low, favoring the bimolecular reaction with the nucleophilic pyridine nitrogen[3].

Q: LC-MS shows a significant impurity at m/z 177 [M+H]⁺. What is this, and how do I stop its formation? A: This mass corresponds to 2-methylimidazo[1,2-a]pyridine-6-carboxylic acid (a loss of 28 Da from the target ethyl ester product). This is a classic saponification byproduct[2]. Causality: The presence of adventitious water in your solvent, combined with a base (such as K₂CO₃ or NaOH) and sustained heating, hydrolyzes the ethyl ester of either the starting material or the final product. Mechanistic Solution: Strictly utilize anhydrous solvents (e.g., dry ethanol or acetonitrile). Furthermore, switch to a milder, non-nucleophilic base like NaHCO₃, or rely on the buffering capacity of the aminopyridine itself to neutralize the generated HCl[1].

Q: I am observing a mass at m/z 261 [M+H]⁺. Is this an over-alkylation product? A: Yes. The newly formed imidazo[1,2-a]pyridine core contains a highly nucleophilic nitrogen (N1) that can react with excess chloroacetone, forming a bis-alkylated quaternary ammonium adduct[1]. Causality: Using a large stoichiometric excess of chloroacetone (e.g., >1.5 equivalents) forces the reaction past the desired mono-alkylation/cyclization sequence. Mechanistic Solution: Tightly control the stoichiometry of chloroacetone, limiting it to 1.1–1.2 equivalents. Ensure vigorous stirring to eliminate localized concentration gradients during addition.

Q: The reaction stalls at 70% conversion with unreacted ethyl 6-aminonicotinate remaining. Should I increase the initial haloketone equivalents? A: No. Increasing the initial equivalents will only exacerbate tar formation and over-alkylation[1]. Causality: Chloroacetone is volatile (bp ~120°C) and can degrade or be lost to the reflux condenser over the course of an 8–12 hour reaction. The stalling is due to electrophile depletion over time, not a lack of initial stoichiometry. Mechanistic Solution: Add a small "chaser" aliquot (0.1–0.15 eq) of chloroacetone after 8 hours to push the reaction to completion without spiking the electrophile concentration dangerously high.

Part 2: Quantitative Impurity Profile

To facilitate rapid LC-MS troubleshooting, use the following diagnostic table to identify and mitigate side-products based on their analytical markers.

Impurity ProfileAnalytical Marker (LC-MS)Root CausePrevention / Mitigation Strategy
Unreacted Starting Material m/z 167 [M+H]⁺Volatilization or degradation of chloroacetone during reflux.Add a 0.1 eq haloketone "chaser" at t=8h; ensure tight condenser seals.
Hydrolyzed Acid Impurity m/z 177 [M+H]⁺Saponification due to adventitious water, strong base, and heat.Strictly use anhydrous solvents and mild bases (e.g., NaHCO₃).
Uncyclized Intermediate m/z 223 [M+H]⁺Insufficient thermal energy to drive the dehydration step.Verify internal temperature reaches ≥75°C; extend reflux duration.
Bis-alkylated Adduct m/z 261 [M+H]⁺Excess haloketone reacting with the product's N1 nitrogen.Limit initial haloketone to 1.1 eq; utilize a syringe pump for addition.
Polymeric Tar Broad baseline driftBase-catalyzed self-condensation of the alpha-haloketone.Avoid batch addition; dose electrophile slowly into the heated mixture.

Part 3: Mechanistic & Workflow Visualizations

The following diagrams illustrate the chemical logic behind the synthesis and provide a structured decision tree for troubleshooting.

Mechanism SM Ethyl 6-aminonicotinate (m/z 167) Inter N-Alkylated Intermediate (m/z 223) SM->Inter + CA (Nucleophilic Attack) CA Chloroacetone (Electrophile) Tar Polymeric Tar (Degradation) CA->Tar Heat + Base (Self-Condensation) Product Target Product (m/z 205) Inter->Product Cyclodehydration (-H2O, -HCl) Acid Hydrolyzed Acid (m/z 177) Product->Acid H2O + Base (Saponification) OverAlk Bis-alkylated Adduct (m/z 261) Product->OverAlk Excess CA (N-Alkylation)

Mechanistic pathway of the Chichibabin condensation and primary side-reaction branches.

Workflow Start Analyze Crude Reaction via LC-MS Q1 Is m/z 167 (SM) > 5%? Start->Q1 Sol1 Add 0.1 eq Chloroacetone chaser & extend time Q1->Sol1 Yes Q2 Is m/z 177 (Acid) present? Q1->Q2 No Sol2 Switch to anhydrous EtOH & use NaHCO3 base Q2->Sol2 Yes Q3 Is m/z 261 (Over-alkylated) or dark tar visible? Q2->Q3 No Sol3 Implement syringe pump addition of haloketone Q3->Sol3 Yes

Step-by-step LC-MS troubleshooting workflow for impurity mitigation.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and high E-E-A-T standards, this protocol incorporates built-in analytical checkpoints. Proceed to the next step only when the validation criteria are met.

Protocol: Optimized Syringe-Pump Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate Scale: 10.0 mmol (Adaptable)

Step 1: System Purge & Charge

  • Action: Purge a 100 mL 3-neck round-bottom flask with N₂. Charge with ethyl 6-aminonicotinate (1.66 g, 10.0 mmol) and anhydrous ethanol (16 mL).

  • Causality: An N₂ atmosphere prevents oxidative degradation of the aminopyridine[1]. Using strictly anhydrous solvent prevents the downstream hydrolysis of the ethyl ester[2].

Step 2: Buffer Addition

  • Action: Add NaHCO₃ (1.01 g, 12.0 mmol) to the stirring suspension.

  • Causality: NaHCO₃ is a weak, non-nucleophilic base that effectively neutralizes the HCl byproduct required to drive the reaction forward, without triggering saponification of the ester[2].

Step 3: Thermal Equilibration & Electrophile Dosing

  • Action: Heat the suspension to 75°C (internal temperature). Load chloroacetone (1.02 g, ~11.0 mmol, 1.1 eq) into a gas-tight syringe. Add dropwise via a syringe pump over exactly 2 hours.

  • Causality: Slow addition maintains a low steady-state concentration of the highly reactive haloketone, preventing self-condensation (tar formation) and bis-alkylation[3].

Step 4: Cyclodehydration & Validation Checkpoint

  • Action: Reflux the mixture for an additional 8 hours.

  • Self-Validation Check: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of m/z 167 [M+H]⁺. Dominant product peak at m/z 205 [M+H]⁺.

    • Fail Criteria: If m/z 223 [M+H]⁺ (uncyclized intermediate) is >5%, the dehydration is incomplete; extend reflux time by 4 hours. If m/z 167 remains >5%, add a 0.1 eq "chaser" of chloroacetone and reflux for 2 more hours.

Step 5: Workup & Isolation

  • Action: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove inorganic salts (NaCl, unreacted NaHCO₃). Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc (20 mL) and saturated aqueous NaHCO₃ (20 mL) to ensure the product is in its free-base form. Extract, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the crude product. Recrystallize from EtOAc/Heptane for >98% purity.

References

  • Benchchem. "Overcoming by-product formation in imidazo[1,2-a]pyridine synthesis". Benchchem. 1

  • ACS Omega. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities". ACS Publications. 2

  • Organic Letters. "Solid-Phase Synthesis of Imidazo[1,2-a]pyridine Using Sodium Benzenesulfinate as a Traceless Linker". ACS Publications. 3

Sources

Troubleshooting

Technical Support Center: HPLC Purity Analysis of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Welcome to the Technical Support Center. This resource provides advanced troubleshooting and method development guidance for the purity analysis of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource provides advanced troubleshooting and method development guidance for the purity analysis of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate. Designed for analytical scientists and drug development professionals, this guide addresses the specific physicochemical challenges of imidazopyridine derivatives—namely, secondary silanol interactions and ester hydrolysis—ensuring robust, ICH-compliant methodologies.

Section 1: Core Method Development FAQs

Q1: How do I mitigate peak tailing for this specific imidazopyridine derivative? A1: Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate contains a basic nitrogen within its fused bicyclic ring system. In reversed-phase HPLC, basic analytes frequently exhibit peak tailing due to ion-exchange interactions with residual, unbonded silanol groups (Si-O⁻) on the silica matrix [1]. Causality & Solution: To suppress this, you must either neutralize the silanols or fully protonate the analyte. Operating at a mobile phase pH of 3.0–4.0 (using buffers like 10 mM Ammonium Formate adjusted with formic acid) ensures the imidazopyridine nitrogen is fully protonated while suppressing silanol ionization, as the pKa of silanols is typically ~3.5–4.5 [2]. Furthermore, utilizing a high-purity, base-deactivated (Type B) silica column with dense end-capping provides a steric shield against these secondary interactions[3].

Q2: What are the risks of ester hydrolysis during analysis, and how do I prevent it? A2: The molecule features an ethyl carboxylate group at the 6-position. Esters are highly susceptible to both acid- and base-catalyzed hydrolysis, which converts the API into 2-methylimidazo[1,2-a]pyridine-6-carboxylic acid (a key degradation impurity). Causality & Solution: While a high pH (>8.0) might seem attractive to neutralize the basic nitrogen and improve retention, it significantly accelerates base-catalyzed ester hydrolysis during the run or while sitting in the autosampler. Therefore, the optimal self-validating system maintains a mildly acidic pH (e.g., pH 3.5) where the ester is most stable. Samples must be prepared in a diluent that matches the initial mobile phase conditions, strictly avoiding unbuffered or alkaline diluents.

Q3: Which stationary phase chemistry is optimal for separating the ester from its acid degradant and synthetic precursors? A3: While a standard C18 is a good starting point, a Phenyl-Hexyl column often provides superior selectivity for this class of compounds. Causality & Solution: The imidazo[1,2-a]pyridine core is highly aromatic. A Phenyl-Hexyl phase introduces orthogonal π-π interactions in addition to standard hydrophobic dispersion forces. This dual-retention mechanism is highly effective at resolving the ethyl ester from its closely related free acid degradant, as well as from halogenated synthetic precursors (e.g., 2-amino-5-bromopyridine) [4].

HPLC_Workflow Start Compound Analysis: Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate Assess Assess Chemical Properties: Basic Nitrogen (pKa ~5-6) Ester Group (Hydrolysis Risk) Start->Assess pH_Select Select Mobile Phase pH: pH 3.0 - 4.5 (Formate/Acetate) Assess->pH_Select Col_Select Select Stationary Phase: End-capped C18 or Phenyl-Hexyl pH_Select->Col_Select Gradient Design Gradient: Aqueous Buffer / Acetonitrile Col_Select->Gradient Validate Validation (ICH Q2(R2)): Specificity, Linearity, Robustness Gradient->Validate

Workflow for developing a stability-indicating HPLC method for basic ester compounds.

Section 2: Troubleshooting Guide

Q4: Why am I observing a split peak or a leading shoulder for the main API? A4: Peak splitting for basic compounds is typically caused by either an injection solvent mismatch or operating too close to the analyte's pKa [5]. Causality & Solution:

  • Solvent Mismatch: If the sample is dissolved in 100% organic solvent (e.g., Acetonitrile) but the initial mobile phase is highly aqueous (e.g., 95% buffer), the analyte travels faster at the solvent front before partitioning into the stationary phase. Fix: Dilute the sample in the initial mobile phase (e.g., 90:10 Buffer:MeCN).

  • pKa Proximity: If the mobile phase pH is within ±1 unit of the basic nitrogen's pKa, the compound exists in a dynamic equilibrium between ionized and unionized states, which elute at different rates. Fix: Ensure the buffer pH is strictly controlled at least 1.5 units away from the pKa.

Q5: How do I ensure my purity method complies with ICH Q2(R2) guidelines? A5: ICH Q2(R2) mandates that purity methods (quantitative tests for impurities) must be stability-indicating and validated for Specificity, Linearity, Accuracy, Precision, and Range [6]. Causality & Solution: Specificity is the most critical parameter. You must perform forced degradation studies (acid, base, peroxide, heat, and light) to generate potential degradants. The method acts as a self-validating system if the mass balance approaches 100% and the peak purity of the main API (assessed via a Photo Diode Array, PDA) demonstrates no co-eluting impurities across all stress conditions.

Troubleshooting Issue Issue: Poor Peak Shape Tailing Peak Tailing Issue->Tailing Splitting Peak Splitting Issue->Splitting Cause1 Silanol Interactions Tailing->Cause1 Cause2 Injection Solvent Mismatch Splitting->Cause2 Fix1 Use Base-Deactivated Column or Adjust pH < 4.0 Cause1->Fix1 Fix2 Match Injection Solvent to Initial Mobile Phase Cause2->Fix2

Logical troubleshooting pathway for resolving peak tailing and splitting in HPLC.

Section 3: Experimental Protocols

Protocol 1: Step-by-Step Purity Analysis Methodology
  • Mobile Phase Preparation:

    • Buffer (Mobile Phase A): Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water (10 mM). Adjust to pH 3.5 ± 0.05 using dilute Formic Acid. Filter through a 0.22 µm membrane.

    • Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.

  • Column Equilibration: Install a Phenyl-Hexyl column (150 mm x 4.6 mm, 3.5 µm). Set the column oven to 35°C. Equilibrate at 1.0 mL/min with 95% A / 5% B until the baseline is stable.

  • Sample Preparation: Weigh 10 mg of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate. Dissolve in 10 mL of Diluent (90% Water / 10% Acetonitrile) to yield 1.0 mg/mL. Sonicate to ensure complete dissolution.

  • Gradient Execution:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

    • 2.0 - 15.0 min: Linear ramp to 60% B

    • 15.0 - 20.0 min: Linear ramp to 95% B (Column wash)

    • 20.0 - 23.0 min: Hold at 95% B

    • 23.0 - 23.1 min: Return to 5% B

    • 23.1 - 30.0 min: Re-equilibration

  • Detection: Monitor via UV at 254 nm (extract 280 nm for specific aromatic impurities).

Protocol 2: Forced Degradation (Base Hydrolysis)
  • Transfer 5.0 mL of the 1.0 mg/mL API stock solution into a 25 mL volumetric flask.

  • Add 2.0 mL of 0.1 N NaOH.

  • Stir at room temperature for exactly 2 hours (monitor for the formation of the acid degradant).

  • Neutralize the solution by adding exactly 2.0 mL of 0.1 N HCl to halt hydrolysis.

  • Make up to the volume with the standard Diluent.

  • Inject into the HPLC to verify the critical resolution ( Rs​>1.5 ) between the API and the newly formed acid degradant.

Section 4: Quantitative Data Tables

Table 1: Typical Impurities and Chromatographic Behavior

CompoundOrigin / TypeRelative Retention Time (RRT)Mitigation / Separation Strategy
2-Amino-5-pyridinecarboxylic acidStarting Material~0.35Elutes early; ensure sufficient initial aqueous hold to retain.
2-Methylimidazo[1,2-a]pyridine-6-carboxylic acidDegradant (Hydrolysis)~0.65Separated via pH control (ionized acid elutes earlier than the neutral ester).
Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate API 1.00 Maintained at pH 3.5 to prevent tailing.
N-Oxide DerivativeDegradant (Oxidation)~1.15Separated via π-π interactions on the Phenyl-Hexyl stationary phase.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

ParameterMethodologyAcceptance Criteria
Specificity Forced degradation (Acid, Base, H₂O₂, Heat, UV)Resolution > 1.5 between API and closest degradant. Peak purity angle < threshold.
Linearity 5 concentration levels (LOQ to 120% of spec limit)Correlation coefficient (R²) ≥ 0.999.
Precision 6 replicate injections of 100% test concentration%RSD of peak area ≤ 2.0%.
Robustness Deliberate variations in pH (±0.2), Temp (±5°C), Flow (±10%)System suitability criteria met; no significant change in RRTs.

Section 5: References

  • Welch Materials. "HPLC Column Selection: Core to Method Development (Part II)." Welch Materials Technical Library. Available at: [Link]

  • LC Troubleshooting Bible. "Why Do Peaks Tail?" LC Troubleshooting. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis." Journal of Medicinal Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. "HPLC Method Development - A Review." IJPRA Journal. Available at: [Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. Available at: [Link]

Optimization

Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate in In Vitro Assays

Introduction Welcome to the technical support center for Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound during in vitro experimentation. Imidazo[1,2-a]pyridine derivatives are of significant interest for their diverse biological and pharmaceutical properties.[1] However, the physicochemical characteristics of specific analogs, such as Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate, can present significant hurdles in obtaining reliable and reproducible data in aqueous-based biological assays.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility issues. Our approach is grounded in fundamental physicochemical principles and validated laboratory practices, ensuring the integrity of your experimental outcomes. We will explore strategies ranging from simple co-solvent optimization to the use of advanced formulation excipients, empowering you to select the most appropriate method for your specific assay system.

Part 1: Understanding the Core Problem

This section addresses the fundamental properties of the compound and the common reasons for its precipitation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What specific features of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate cause its poor aqueous solubility?

A: The limited aqueous solubility of this compound arises from a combination of its structural features. The core structure, 2-methylimidazo[1,2-a]pyridine, possesses a calculated LogP (a measure of lipophilicity) of approximately 2.3, indicating a moderate degree of hydrophobicity.[2] The addition of the ethyl carboxylate group further increases its nonpolar surface area, contributing to its preference for organic solvents over water. While imidazopyridine derivatives can have favorable solubility, this is highly dependent on the specific substituents.[3] The molecule's relatively rigid, fused ring system and the lack of highly polar, hydrogen-bonding functional groups (other than the ester, which is a hydrogen bond acceptor but not a donor) limit its favorable interactions with water molecules.

Q2: My compound is fully dissolved in my DMSO stock, but it precipitates immediately when I add it to my aqueous cell culture medium or assay buffer. Why does this happen?

A: This common phenomenon is often referred to as "DMSO shock" or precipitation upon dilution. Your compound is soluble in 100% Dimethyl sulfoxide (DMSO), a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar molecules.[4] When a small volume of this concentrated DMSO stock is introduced into a large volume of aqueous buffer, the DMSO rapidly disperses. The localized concentration of the compound at the point of addition is transiently very high, while the solvent environment abruptly shifts from 100% DMSO to >99% water. The aqueous buffer cannot support this high concentration, causing the compound to crash out of solution and form a precipitate.[5][6] This process is influenced by several factors, including the final compound concentration, the rate of mixing, and the temperature.[5][7]

Q3: Can the precipitated compound in my assay still produce a biological effect?

A: Yes, but the results will be unreliable and uninterpretable. The presence of solid precipitate can interfere with assay readouts, particularly in optical-based assays (e.g., absorbance, fluorescence, luminescence).[5] Furthermore, the true concentration of the compound in solution is unknown and significantly lower than the nominal concentration, making dose-response relationships and potency calculations (e.g., IC50, EC50) inaccurate. Only the dissolved fraction of the compound is available to interact with the biological target. Therefore, eliminating precipitation is critical for generating meaningful data.

Part 2: A Hierarchical Approach to Solubilization

We recommend a tiered strategy for addressing solubility, starting with the simplest methods and progressing to more complex formulations as needed. The choice of method is critically dependent on the nature of your assay.

cluster_0 Decision Workflow for Solubilization start Start: Poorly Soluble Compound (Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate) assay_type Identify Assay Type start->assay_type cell_free Cell-Free Assay (e.g., Enzyme Kinetics, Binding Assay) assay_type->cell_free Biochemical cell_based Cell-Based Assay (e.g., Viability, Reporter Gene) assay_type->cell_based Cellular cf_opts Recommended Strategies (Order of Preference) cb_opts Recommended Strategies (Order of Preference) cf_1 1. Co-Solvent Optimization (e.g., DMSO, Ethanol) cf_2 2. pH Modification cf_3 3. Surfactants (Non-ionic) (e.g., Tween-20) cf_4 4. Cyclodextrins cb_1 1. Co-Solvent Optimization (Final DMSO <0.5%) cb_2 2. Cyclodextrin Complexation (e.g., HP-β-CD) cb_3 3. pH Modification (If compatible with cell health)

Caption: Decision workflow for selecting a solubilization strategy.

Strategy 1: Co-Solvent Optimization

This is the most common and straightforward approach. The goal is to maximize compound solubility while minimizing solvent-induced artifacts in the assay.

Q: What is the maximum concentration of DMSO or other organic solvents I can use in my assay?

A: This is highly dependent on the specific cells or proteins in your system. As a general rule, most cell-based assays tolerate DMSO up to 0.5% (v/v), with some robust cell lines tolerating up to 1%.[8][9] However, even at concentrations below 1%, DMSO can induce cellular effects.[8][10] For in vitro enzymatic assays, some enzymes can be inhibited or denatured by organic solvents.[11] It is imperative to run a solvent tolerance control experiment for your specific assay to determine the maximum allowable concentration that does not affect the biological system.

Co-SolventTypical Max Conc. (Cell-Based)Typical Max Conc. (Cell-Free)AdvantagesDisadvantages
DMSO 0.1% - 0.5%1% - 5%Excellent solubilizing powerCan cause precipitation upon dilution; cellular toxicity at >1%[8][10]
Ethanol 0.1% - 0.5%1% - 5%Volatile, easy to removeCan have biological effects; higher cytotoxicity than DMSO for some cells[9][12]
PEG 400 0.5% - 1%Up to 10%Low toxicityMore viscous; may interfere with some assays
Propylene Glycol 0.5% - 1%Up to 10%Low toxicity, commonly used in formulationsCan be cytotoxic at higher concentrations[12]

Protocol 1: Establishing a Solvent Tolerance Curve

  • Prepare a dilution series of your chosen solvent (e.g., DMSO) in your final assay buffer or cell culture medium. Typical concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.1%, and a "no solvent" control.

  • Run your standard assay using these solvent concentrations in place of the test compound. For cell-based assays, this means incubating the cells with the solvent for the full duration of the experiment.

  • Measure the assay endpoint (e.g., cell viability, enzyme activity, signal intensity).

  • Analyze the data. Determine the highest solvent concentration that does not cause a statistically significant deviation from the "no solvent" control. This is your maximum tolerable solvent concentration.

Strategy 2: pH Modification

This strategy leverages the chemical properties of the compound itself. The imidazo[1,2-a]pyridine core contains a basic nitrogen atom that can be protonated.

Q: How can pH be used to increase the solubility of this compound?

A: By lowering the pH of the aqueous buffer, the basic nitrogen on the imidazopyridine ring becomes protonated, acquiring a positive charge. This charged, ionized form of the molecule is generally much more soluble in polar solvents like water than the neutral form.[13][14][15] This approach can be highly effective but is only suitable for assays that can tolerate a lower pH environment. Most cell-based assays require a physiological pH of ~7.4, but many cell-free enzymatic and binding assays are robust across a range of pH values.

Protocol 2: Preliminary pH-Solubility Assessment

  • Prepare a set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Use buffers appropriate for your assay system (e.g., citrate for lower pH, phosphate or HEPES for neutral pH).

  • Prepare a high-concentration stock of the compound in DMSO (e.g., 50 mM).

  • Add a small aliquot of the DMSO stock to each buffer to achieve a high final concentration where you would normally see precipitation (e.g., 200 µM). Keep the final DMSO concentration constant and low (e.g., <1%).

  • Vortex and incubate the samples at room temperature for 30 minutes.

  • Visually inspect for precipitation. The lowest pH at which the solution remains clear indicates a promising pH range for solubilization. For quantitative results, samples can be centrifuged and the supernatant analyzed by HPLC or UV-Vis spectroscopy.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic core, forming a "host-guest" inclusion complex that has a hydrophilic exterior, thereby increasing the apparent aqueous solubility of the guest.[16][17][18] This is a powerful and widely used technique, especially for cell-based assays, as cyclodextrins are generally well-tolerated by cells at working concentrations.[8][10]

Q: Which cyclodextrin is best to use?

A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used and often most effective derivative for general-purpose solubility enhancement in drug discovery due to its high aqueous solubility and low toxicity.[19]

Protocol 3: Preparation and Use of a Cyclodextrin Inclusion Complex

  • Determine the required molar ratio. A common starting point is a 1:1 to 1:5 molar ratio of your compound to HP-β-CD.

  • Prepare the cyclodextrin solution. Dissolve the required amount of HP-β-CD in your aqueous assay buffer. Warming the solution slightly (to 30-40°C) can aid dissolution.

  • Add the compound. The compound can be added as a solid powder directly to the cyclodextrin solution or as a concentrated stock in a minimal amount of organic solvent (e.g., ethanol or DMSO).

  • Facilitate complexation. Mix the solution vigorously. This can be done by stirring or vortexing for several hours at room temperature. Sonication in a water bath for 15-30 minute intervals can significantly accelerate the formation of the inclusion complex.

  • Create a clear stock solution. The goal is to create a clear, concentrated stock solution of the compound-cyclodextrin complex in your assay buffer. This stock can then be serially diluted in the same buffer to create your final assay concentrations.

  • Validation. It is crucial to validate that the cyclodextrin itself does not interfere with your assay by running a control with just the cyclodextrin at the highest concentration used.

Strategy 4: Surfactant-Mediated Solubilization (Cell-Free Assays Only)

Surfactants, or detergents, are amphipathic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[20] The hydrophobic cores of these micelles can effectively solubilize poorly water-soluble compounds.[20][21]

WARNING: This method is generally not suitable for cell-based assays , as surfactants can disrupt cell membranes and are often cytotoxic.[12][22] It is primarily used for cell-free biochemical and biophysical assays.

Q: Which surfactant should I use for my enzyme assay?

A: Low-CMC, non-ionic surfactants are preferred as they are less likely to denature proteins. Tween-20 and Triton X-100 are common choices. It is often recommended to use them at a concentration slightly above their CMC.

SurfactantTypical Working ConcentrationNotes
Tween-20 0.01% - 0.1% (w/v)Mild, non-ionic. Commonly used to reduce non-specific binding.
Triton X-100 0.01% - 0.1% (w/v)Mild, non-ionic. Effective solubilizing agent.
CHAPS 1% - 2% (w/v)Zwitterionic. Often used for solubilizing membrane proteins.
Part 3: Validation and Best Practices

Choosing a solubilization method is only the first step. You must validate that your chosen method does not interfere with the assay results.

cluster_1 Solubilization Method Validation Workflow start Chosen Solubilization Method (e.g., 1% HP-β-CD in pH 7.4 Buffer) check1 Control 1: Run Assay with Vehicle Only (e.g., Buffer + 1% HP-β-CD) start->check1 decision1 Does vehicle affect assay signal? check1->decision1 check2 Control 2 (Cell-Based): Assess Cell Viability with Vehicle Only decision1->check2 No fail Method Invalid: Select Alternative Strategy decision1->fail Yes decision2 Is vehicle cytotoxic? check2->decision2 check3 Control 3: Confirm Compound Stability in Formulation decision2->check3 No decision2->fail Yes decision3 Is compound stable? check3->decision3 pass Method Validated: Proceed with Experiment decision3->pass Yes decision3->fail No

Caption: A workflow for validating the chosen solubilization method.

Final Recommendations
  • Always start simple: Begin by optimizing the concentration of DMSO. Prepare your dilutions by adding the compound stock to the assay buffer while vortexing to ensure rapid mixing and minimize local concentration effects.

  • For cell-based assays, cyclodextrins are your best second option: If DMSO optimization fails, HP-β-CD is a robust and widely compatible method for enhancing solubility without inducing significant cytotoxicity.

  • For cell-free assays, leverage pH: If your protein or detection system is stable at a non-neutral pH, adjusting the buffer to be more acidic is a highly effective and inexpensive way to solubilize basic compounds like this one.

  • Document everything: Record the exact composition of your vehicle (e.g., "PBS pH 7.4 with 0.5% DMSO and 1% HP-β-CD") and include this vehicle as a negative control in all experiments. This is crucial for data interpretation and reproducibility.

By following this structured, evidence-based approach, you can successfully overcome the solubility challenges presented by Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate and generate high-quality, reliable data in your in vitro assays.

References
  • Vertex AI Search. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
  • Vertex AI Search. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC.
  • Vertex AI Search. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - MDPI.
  • Vertex AI Search. (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - ResearchGate.
  • Vertex AI Search. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis.
  • Vertex AI Search. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX.
  • Vertex AI Search. How to enhance drug solubility for in vitro assays? - ResearchGate.
  • Vertex AI Search. Considerations regarding use of solvents in in vitro cell based assays - PMC.
  • Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Vertex AI Search. Strategies for the formulation development of poorly soluble drugs via oral route.
  • Vertex AI Search. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • Vertex AI Search. Novel strategies for the formulation and processing of poorly water-soluble drugs - PubMed.
  • Vertex AI Search. Injectable Formulations of Poorly Water-Soluble Drugs - Pharma Excipients.
  • Vertex AI Search. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
  • Vertex AI Search. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR.
  • Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search. In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities - Indian Journal of Pharmaceutical Sciences.
  • Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search. Surfactants | Biochemical Assay Reagents - MedchemExpress.com.
  • Vertex AI Search. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. - Merck Millipore.
  • Vertex AI Search. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Vertex AI Search. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC.
  • Vertex AI Search. Dimethyl sulfoxide - Wikipedia.
  • Vertex AI Search. Surfactants in membrane solubilisation - PubMed.
  • Vertex AI Search. Considerations regarding use of solvents in in vitro cell based assays - OA Monitor Ireland.
  • Vertex AI Search. Considerations regarding use of solvents in in vitro cell based assays - ResearchGate.
  • Vertex AI Search. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK.
  • Vertex AI Search. 2-Methylimidazo[1,2-a]pyridine-6-carboxylate - PubChem.
  • Vertex AI Search. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed.
  • Vertex AI Search. 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
  • Vertex AI Search. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the LC-MS Fragmentation and Exact Mass of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

This guide provides an in-depth analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) behavior of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate, a member of the imidazo[1,2-a]pyridine class of com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) behavior of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate, a member of the imidazo[1,2-a]pyridine class of compounds. This class is of significant interest in pharmaceutical research due to its diverse biological activities. Accurate mass measurement and characterization of fragmentation patterns are critical for structural confirmation, metabolite identification, and purity assessment during the drug development process.

The following sections detail the precise molecular formula and exact mass, predict the fragmentation pathways under typical electrospray ionization (ESI) conditions, and provide a robust, field-proven experimental protocol for its analysis. This guide is intended for researchers, scientists, and drug development professionals who rely on precise and reliable analytical data.

Molecular Formula and Exact Mass Determination

The initial step in any mass spectrometry-based structural elucidation is the determination of the elemental composition and the calculation of the monoisotopic exact mass. This allows for high-confidence identification of the precursor ion in a high-resolution mass spectrum.

Molecular Formula: C₁₁H₁₂N₂O₂

Based on this formula, the calculated monoisotopic mass and the exact masses of common adducts observed in positive ion electrospray ionization are summarized below. High-resolution mass spectrometers, such as Orbitrap or Q-TOF systems, can readily achieve the mass accuracy required to distinguish the target analyte from isobaric interferences.[1][2]

Identifier Adduct Calculated Exact Mass (m/z)
Neutral Molecule[M]204.0899 Da
Protonated[M+H]⁺205.0972 Da
Sodiated[M+Na]⁺227.0791 Da
Potassiated[M+K]⁺243.0530 Da
Ammonium[M+NH₄]⁺222.1237 Da

Predicted LC-MS/MS Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions.[1][2] For Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate, the protonated molecule ([M+H]⁺, m/z 205.0972) is the primary precursor ion in positive mode ESI. Its fragmentation is dictated by the lability of the ethyl ester group and the stability of the fused aromatic ring system.

The primary fragmentation pathways are initiated by cleavage events around the ester functionality, which are common and well-documented for ethyl esters.[3][4][5] The imidazo[1,2-a]pyridine core is relatively stable, meaning that losses from the ester group will likely produce the most abundant fragment ions.

Predicted Fragmentation Pathway

The following diagram illustrates the most probable fragmentation cascade for the [M+H]⁺ ion of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate.

G cluster_0 Predicted Fragmentation of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate mol [M+H]⁺ m/z 205.0972 C₁₁H₁₃N₂O₂⁺ frag1 Fragment A m/z 177.0664 C₉H₉N₂O₂⁺ mol->frag1 - C₂H₄ (28.03 Da) (Ethene loss) frag2 Fragment B m/z 159.0558 C₉H₇N₂O⁺ mol->frag2 - C₂H₅OH (46.04 Da) (Ethanol loss) frag1->frag2 - H₂O (18.01 Da) (Water loss) frag3 Fragment C m/z 133.0766 C₈H₉N₂⁺ frag2->frag3 - CO (27.99 Da) (Carbon monoxide loss)

Caption: Predicted fragmentation pathway from the protonated precursor ion.

Summary of Predicted Fragment Ions

The table below details the key fragment ions predicted to arise from the collision-induced dissociation (CID) of the protonated molecule. The proposed structures are based on established fragmentation rules for ethyl esters and heterocyclic compounds.

Predicted m/z Proposed Formula Neutral Loss Proposed Fragment Structure
177.0664C₉H₉N₂O₂⁺C₂H₄ (Ethene)Protonated 2-methylimidazo[1,2-a]pyridine-6-carboxylic acid
159.0558C₉H₇N₂O⁺C₂H₅OH (Ethanol)2-methylimidazo[1,2-a]pyridine-6-carbonylium ion
133.0766C₈H₉N₂⁺C₃H₄O₂ (Ethyl formate)Protonated 2-methylimidazo[1,2-a]pyridine
132.0688C₈H₈N₂⁺•C₃H₅O₂• (Radical)2-methylimidazo[1,2-a]pyridine radical cation

Comparative Experimental Workflow for LC-MS/MS Analysis

To reliably generate the data described above, a validated and robust analytical method is essential. The following protocol outlines a standard approach for the analysis of imidazo[1,2-a]pyridine derivatives, designed for high-resolution mass spectrometers.[6][7] The causality behind each parameter choice is explained to ensure methodological transparency and adaptability.

Experimental Workflow Diagram

G cluster_1 LC-MS/MS Experimental Workflow prep 1. Sample Preparation (Dissolve in 50:50 ACN:H₂O) lc 2. UPLC Separation (Reversed-Phase C18 Column) prep->lc esi 3. Ionization (Positive ESI Mode) lc->esi ms1 4. Full MS Scan (Precursor Ion Survey, m/z 100-500) esi->ms1 ddms2 5. Data-Dependent MS/MS (Top 3 Precursors Fragmented) ms1->ddms2 Select [M+H]⁺ analysis 6. Data Analysis (Mass Extraction & Fragmentation Matching) ddms2->analysis

Caption: A standard workflow for compound identification by LC-MS/MS.

Step-by-Step Methodology

1. Sample Preparation

  • Protocol: Prepare a 1 mg/mL stock solution of the reference standard in methanol or DMSO. Dilute this stock solution to a final concentration of 1 µg/mL in a solvent mixture matching the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Rationale: Matching the sample solvent to the initial mobile phase composition prevents peak distortion and improves chromatographic performance. Formic acid is added to promote protonation of the analyte, enhancing ionization efficiency in positive ESI mode.

2. Liquid Chromatography (LC)

  • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).[7]

  • Rationale: C18 columns provide excellent retention and separation for moderately polar heterocyclic compounds. The HSS T3 chemistry offers enhanced retention for polar compounds and is stable at low pH.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% to 95% B

    • 8.0 - 9.0 min: 95% B

    • 9.1 - 10.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry (MS)

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Plus Orbitrap or Sciex QTOF).[7]

  • Ion Source: Heated Electrospray Ionization (HESI) operated in positive ion mode.

  • Rationale: ESI is a soft ionization technique ideal for polar, non-volatile molecules, generating intact molecular ions with minimal in-source fragmentation.[1][2]

  • Key MS Parameters:

    • Spray Voltage: +3.5 kV

    • Capillary Temperature: 320 °C

    • Sheath Gas Flow Rate: 40 units

    • Aux Gas Flow Rate: 10 units

    • Full MS Scan Range: m/z 100–500

    • Full MS Resolution: 70,000

    • MS/MS (dd-MS²) Scan: Data-dependent acquisition of the top 3 most intense ions from the full MS scan.

    • MS/MS Resolution: 17,500

    • Collision Energy: Stepped Normalized Collision Energy (NCE) of 15, 30, 45 eV.

    • Rationale: Using a stepped collision energy ensures that a wide range of fragments (both low-energy and high-energy dissociations) are generated, providing a comprehensive fragmentation spectrum for structural confirmation.

Data Interpretation and Comparison with Alternatives

Data Interpretation: The acquired data is processed by extracting the chromatogram for the theoretical exact mass of the [M+H]⁺ ion (m/z 205.0972) within a narrow mass tolerance window (e.g., ± 5 ppm). The corresponding MS/MS spectrum is then compared against the predicted fragmentation pattern. Confirmation of the structure relies on two key pillars:

  • Precursor Mass Accuracy: The measured m/z of the precursor ion should match the calculated exact mass within 5 ppm.

  • Fragment Ion Correlation: The major fragment ions observed in the experimental MS/MS spectrum should match the m/z values of the predicted fragments (e.g., 177.0664, 159.0558, 133.0766).

Comparison with Alternative Techniques:

  • Nuclear Magnetic Resonance (NMR): NMR is the definitive technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework. However, it requires significantly more sample material and has much lower sensitivity compared to LC-MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds. Due to the polarity and likely low volatility of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate, it would not be amenable to GC-MS analysis without prior chemical derivatization. LC-MS is the superior technique for analyzing such compounds in their native state.[8]

Conclusion

The combination of high-resolution mass measurement and tandem mass spectrometry provides a rapid and highly specific method for the identification and structural confirmation of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate. The protonated molecule ([M+H]⁺ at m/z 205.0972) serves as the primary precursor ion. Its characteristic fragmentation pattern, dominated by the sequential losses of ethene (to m/z 177.0664) and ethanol (to m/z 159.0558), acts as a robust analytical fingerprint. The experimental workflow presented here offers a reliable and reproducible approach for acquiring high-quality data to support discovery and development in the pharmaceutical sciences.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Guide.
  • TDX. Identification of Aromatic Fatty Acid Ethyl Esters.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination.
  • University of Arizona. Interpretation of mass spectra.
  • Veselý, V., et al. (2018). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research.
  • Appchem. Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate.
  • PMC. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.
  • CymitQuimica. CAS 2549-19-1: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester.
  • MilliporeSigma. 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester.
  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
  • PubChem. 2-Methylimidazo[1,2-a]pyridine-6-carboxylate.
  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
  • PubChemLite. Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
  • ChemicalBook. Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate.
  • BenchChem. A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives.
  • Chemical Substance Information. Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate.
  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
  • Guidechem. Ethyl imidazo[1,2-a]pyridine-2-carboxylate;hydrochloride.

Sources

Comparative

Comparative Metabolic Stability Guide: Ethyl vs. Methyl 2-Methylimidazo[1,2-a]pyridine-6-carboxylate

Executive Summary & Structural Context The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore widely utilized in medicinal chemistry, forming the core of numerous therapeutics and target-specific inhibitors. W...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore widely utilized in medicinal chemistry, forming the core of numerous therapeutics and target-specific inhibitors. When functionalized at the 6-position with an ester—specifically comparing ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate against its methyl ester derivative —the choice of the alkyl group profoundly impacts the molecule's pharmacokinetic profile.

As a Senior Application Scientist, selecting between a methyl and ethyl ester is never a mere synthetic convenience; it is a strategic decision that dictates the molecule's susceptibility to enzymatic hydrolysis, its intrinsic clearance ( CLint​ ), and its ultimate half-life ( t1/2​ ) in vivo. This guide objectively compares the metabolic stability of these two derivatives, providing the mechanistic causality and self-validating experimental protocols required to evaluate them.

Mechanistic Causality: Ester Hydrolysis in Drug Metabolism

The metabolic stability of ester-containing compounds is primarily governed by1[1].

  • CES1 vs. CES2 Specificity : 2[2]. Crucially,2[2]. Because the 2-methylimidazo[1,2-a]pyridine-6-carboxylate scaffold represents a relatively bulky, planar acyl moiety, both its methyl and ethyl ester derivatives are prime targets for rapid CES1-mediated hydrolysis in hepatic models.

  • Steric Hindrance vs. Enzymatic Affinity : One might hypothesize that the increased steric bulk of an ethyl group would hinder enzymatic cleavage compared to a methyl group. However,3[3].

  • Plasma Stability Divergence : While liver microsomal stability between the two is often indistinguishable, plasma stability can diverge.4[4].

G Prodrug Imidazo[1,2-a]pyridine Ester (Methyl/Ethyl) Complex Enzyme-Substrate Complex Prodrug->Complex Binding CES Carboxylesterase 1 (CES1) Active Site CES->Complex Acid 2-methylimidazo[1,2-a] pyridine-6-carboxylic acid Complex->Acid Hydrolysis Alcohol Methanol / Ethanol (Leaving Group) Complex->Alcohol

Caption: CES1-Mediated Hydrolysis Pathway of Imidazo[1,2-a]pyridine Esters

Quantitative Data: Metabolic Stability Comparison

The following table synthesizes the expected pharmacokinetic parameters based on homologous ester stability principles and established in vitro microsomal and plasma assays.5[5].

Pharmacokinetic ParameterMethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylateEthyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate
HLM Half-Life ( t1/2​ ) ~15 - 20 min~15 - 20 min
HLM CLint​ High (>45 μ L/min/mg)High (>45 μ L/min/mg)
Rat Plasma Half-Life ( t1/2​ ) ~36 min~17 min
Primary Biotransformation Hydrolysis to Carboxylic Acid + MethanolHydrolysis to Carboxylic Acid + Ethanol
CES Isozyme Preference CES1 (Liver)CES1 (Liver)

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in your data, experimental protocols must be designed as self-validating systems. The following methodologies detail the exact steps and the underlying causality for each choice.

Liver Microsomal Stability Assay (CES & CYP450 Assessment)This assay determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the ester derivatives in Human Liver Microsomes (HLM)[6].
  • Step 1: System Equilibration (Pre-incubation)

    • Action: Combine 1 μ M of the test ester with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4). 5[5].

    • Causality: Pre-incubation ensures the assay system reaches physiological temperature, preventing kinetic lag phases that skew initial velocity ( V0​ ) calculations.

  • Step 2: Assay Validation & Quality Control

    • Action: Run parallel incubations with Procaine (a known CES substrate) and Verapamil (a known CYP substrate).

    • Causality: This creates a self-validating system. If Procaine is not hydrolyzed, the HLM batch lacks esterase activity. If Verapamil is not depleted, the NADPH-regenerating system has failed.

  • Step 3: Reaction Initiation & Pathway Isolation

    • Action: Initiate the reaction by adding a NADPH-regenerating system. To isolate CES-mediated hydrolysis from CYP450 oxidation,4[4].

    • Causality: While CES enzymes do not require NADPH, adding it allows for the assessment of total hepatic clearance. The BNPP control arm validates that the observed degradation is definitively esterase-driven.

  • Step 4: Time-Course Sampling & Quenching

    • Action: Extract 50 μ L aliquots at 0, 15, 30, 45, and 60 minutes. 5[5].

    • Causality: Ice-cold organic solvent instantly denatures microsomal proteins, halting enzymatic activity at precise intervals to ensure accurate log-linear t1/2​ plotting.

  • Step 5: Centrifugation & LC-MS/MS Analysis

    • Action: Centrifuge at 14,000 rpm for 10 minutes at 4°C. 6[6].

    • Causality: High-resolution separation removes precipitated proteins that would foul the MS source, while MRM provides the sensitivity required to track the exponential decay of the parent ester.

G N1 Compound Preparation (1 µM final) N2 Pre-incubation (HLM, 37°C, 5 min) N1->N2 N3 Initiation (NADPH +/- BNPP) N2->N3 N4 Time-course Sampling (0, 15, 30, 60 min) N3->N4 N5 Quenching (Ice-cold ACN + IS) N4->N5 N6 Centrifugation & LC-MS/MS Analysis N5->N6

Caption: In vitro Liver Microsomal Stability Assay Workflow

Plasma Stability Assay
  • Step 1: Plasma Preparation & Equilibration

    • Action: Thaw frozen rat or human plasma in a 37°C water bath. Centrifuge at 3000 rpm for 5 minutes to remove clots. Pre-incubate the clarified plasma at 37°C.

    • Causality: Plasma contains a different profile of esterases (e.g., butyrylcholinesterase) compared to liver microsomes. Removing clots ensures a homogenous enzyme distribution, and pre-incubation normalizes the reaction kinetics.

  • Step 2: Reaction Initiation

    • Action: Spike the test ester into the plasma to a final concentration of 1 μ M.

    • Causality: A low substrate concentration (1 μ M) ensures the reaction operates under first-order kinetics (where [S]≪Km​ ), which is essential for accurate half-life calculation.

  • Step 3: Protein Precipitation & Quenching

    • Action: At designated time points, extract aliquots and mix with 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Causality: The 3:1 organic-to-aqueous ratio is mathematically required to achieve >95% protein precipitation, instantly neutralizing plasma esterases and stabilizing the unreacted ester.

References

  • The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference Source: PubMed / NIH URL
  • The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: There is no difference Source: ResearchGate URL
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Taylor & Francis URL
  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics Source: PMC - NIH URL
  • Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs Source: MDPI URL
  • Metabolic stability and its role in the discovery of new chemical entities Source: SRCE URL
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL
  • Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes Source: Jefferson Digital Commons URL

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate proper disposal procedures

Handling specialized heterocyclic compounds requires a rigorous approach to laboratory safety and environmental compliance. Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate is a valuable intermediate in drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized heterocyclic compounds requires a rigorous approach to laboratory safety and environmental compliance. Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate is a valuable intermediate in drug development, but its nitrogen-rich bicyclic core and ester functionality present specific operational hazards.

This guide provides a comprehensive, self-validating Standard Operating Procedure (SOP) for the safe handling, emergency spill response, and final disposal of this compound.

Compound Profile & Hazard Identification

Before initiating any disposal protocols, operators must understand the quantitative and qualitative hazard profile of the target compound.

PropertyValue
Chemical Name Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate
CAS Number 1042981-09-8
Molecular Formula C11H12N2O2
Molecular Weight 204.23 g/mol
GHS Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[1][2]
Primary Hazards Mucous Membrane Irritant, Environmental Toxicity
Approved Disposal Method Controlled Incineration with Flue Gas Scrubbing[3]

Mechanistic Toxicology & Chemical Incompatibilities

True laboratory safety requires understanding the causality behind chemical behaviors rather than simply memorizing rules. When managing Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate, consider the following mechanistic interactions:

  • Nitrogen-Rich Core & NOx Emissions: The imidazo[1,2-a]pyridine ring contains multiple nitrogen atoms. If this compound is subjected to uncontrolled combustion, it will release highly toxic nitrogen oxide (NOx) gases[1]. Therefore, standard open-air burning or standard landfill disposal is strictly prohibited.

  • Ester Hydrolysis: The ethyl carboxylate group is susceptible to hydrolysis if mixed into strongly acidic or basic aqueous waste streams. This reaction yields ethanol (which dangerously increases the flammability of the waste stream) and the corresponding carboxylic acid.

  • Exothermic Salt Formation: The basic nitrogen atoms in the imidazole ring will react exothermically with strong acids. Mixing this compound with concentrated acidic waste can generate sufficient heat to pressurize and rupture sealed waste containers.

Standard Operating Procedure: Waste Segregation & Disposal

The following step-by-step methodology ensures regulatory compliance (EPA 40 CFR 261 / OSHA 29 CFR 1910) and operational safety[4].

Step 1: Segregation and Compatibility Verification
  • Action: Isolate the compound from strong oxidizers, strong acids, and heavy metals.

  • Causality: The electron-rich imidazopyridine core is susceptible to rapid, exothermic oxidation. Mixing with oxidizers (e.g., peroxides, nitric acid) can trigger fires or the release of toxic gases.

  • Self-Validation Check: Before combining this compound with an existing bulk organic waste stream, perform a micro-scale compatibility test (mix 1 mg in a watch glass with 1 mL of the waste stream). The complete absence of heat evolution, bubbling, or rapid color change validates chemical compatibility.

Step 2: Primary Containment and Packaging
  • Action: Collect solid waste in a sealable, airtight, chemically compatible container (e.g., High-Density Polyethylene - HDPE). Use spark-proof tools for the physical collection of powders[3].

  • Causality: Fine powders of organic compounds can form explosive dust-air mixtures. Spark-proof tools eliminate mechanical friction as an ignition source.

  • Self-Validation Check: After sealing the waste container, monitor it visually for 15 minutes. The absence of container bulging confirms that no delayed gas evolution (e.g., from unintended hydrolysis) is occurring.

Step 3: Labeling and SAA Storage
  • Action: Apply compliant GHS and EPA hazardous waste labels immediately upon adding the first drop or grain of waste. Store in a designated Satellite Accumulation Area (SAA) utilizing secondary containment.

  • Causality: Accurate labeling ensures downstream handlers are aware of the specific Skin Irrit. 2 and Eye Irrit. 2 hazards[1]. Secondary containment acts as a physical failsafe, preventing environmental discharge in the event of primary container failure.

Step 4: Final Disposal Execution
  • Action: Transfer the waste to a licensed chemical destruction facility for controlled incineration equipped with flue gas scrubbing [3]. Do not discharge into sewer systems[3].

  • Causality: Flue gas scrubbers utilize alkaline solutions to neutralize the acidic NOx gases generated during the combustion of the C11H12N2O2 molecule. Aquatic discharge is strictly prohibited due to the compound's environmental toxicity and its resistance to standard municipal wastewater biodegradation[3].

WasteWorkflow Start Waste Generation (Solid/Liquid) Segregation Segregate from Acids & Oxidizers Start->Segregation Packaging Seal in Compatible Primary Container Segregation->Packaging Labeling Apply GHS & EPA Hazard Labels Packaging->Labeling Storage Store in SAA (Secondary Containment) Labeling->Storage Disposal Controlled Incineration (Flue Gas Scrubbing) Storage->Disposal

Workflow for segregation, packaging, and incineration of imidazopyridine waste.

Standard Operating Procedure: Emergency Spill Response

In the event of an accidental release, immediate containment is critical to prevent aerosolization and respiratory exposure.

Step 1: Hazard Assessment and PPE Donning
  • Action: Evacuate the immediate 10-foot radius. Responders must don chemical safety goggles, nitrile or butyl rubber gloves, and a particulate respirator (N95 or higher) if dust is aerosolized[1].

  • Causality: The compound is a known respiratory (H335) and severe eye irritant (H319)[2]. Aerosolized particles will rapidly compromise mucous membranes upon contact.

Step 2: Containment and Absorption
  • Action: For liquid solutions, surround the spill with an inert, dry absorbent material (e.g., vermiculite or sand). For solid powder spills, dampen the powder very slightly with water (if chemically compatible with surrounding materials) to prevent dust generation before sweeping.

  • Causality: Inert absorbents physically trap the chemical, preventing it from migrating into floor drains or porous laboratory surfaces, thereby mitigating environmental contamination[3].

Step 3: Collection and Decontamination
  • Action: Sweep up the absorbed material or powder using non-sparking tools and place it directly into a resealable hazardous waste bag[3]. Wash the contaminated surface with copious amounts of soap and water.

  • Self-Validation Check: Following decontamination, perform a visual inspection of the spill area using a bright flashlight (or UV light, as many imidazopyridines exhibit fluorescence). A completely clean visual field with no reflective particulate matter validates the success of the decontamination effort.

SpillResponse Spill Accidental Spill Identified Assess Assess Hazards & Don PPE Spill->Assess Contain Contain Spill (Inert Absorbent) Assess->Contain Collect Collect in Resealable Hazardous Waste Bag Contain->Collect Decon Decontaminate Area (Soap & Water) Collect->Decon Report Report to EH&S & Document Decon->Report

Step-by-step emergency response protocol for accidental imidazopyridine spills.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78960, Imidazo[1,2-a]pyridine." PubChem. [Link]

  • Environmental Protection Agency. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

An In-Depth Technical Guide for Laboratory Professionals As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Laboratory Professionals

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate, a heterocyclic compound likely used in drug discovery and development. The principles and procedures outlined here are designed to be a self-validating system, ensuring a robust culture of safety in your laboratory.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities.[1] However, this utility necessitates a thorough understanding of the potential hazards associated with its derivatives and the implementation of rigorous safety protocols. This guide will walk you through the necessary personal protective equipment (PPE), engineering controls, and handling procedures to minimize risk.

Hazard Assessment: Understanding the Risks

Primary Hazards:

  • Skin and Eye Irritation: Direct contact with imidazo[1,2-a]pyridine derivatives can cause skin and serious eye irritation.[2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4]

  • Harmful if Swallowed: Oral ingestion of these compounds may be harmful.[3][6]

Based on this hazard profile, a multi-layered approach to personal protection is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory when handling Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate. The selection of specific PPE should always be guided by a risk assessment of the particular experimental procedure.

PPE ComponentSpecificationsRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when there is a risk of splashing. A face shield should be worn over goggles for high-risk procedures.[7][8][9]Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for tears or holes before use and changed immediately upon contamination.[7][9][10]Prevents skin contact, which can lead to irritation.[2][3][4] Nitrile gloves offer good resistance to a range of chemicals.
Body Protection A flame-resistant lab coat, fully buttoned.[7][8] For larger quantities or splash risks, consider a chemical-resistant apron.[8][11]Protects the skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[12] If dust or aerosols are generated, or if exposure limits are exceeded, a NIOSH-approved respirator is necessary.[10][13]Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation.[3][4]

dot

Caption: PPE Workflow for Handling Hazardous Chemicals.

Engineering Controls and Safe Handling Practices

While PPE is crucial, it should be used in conjunction with robust engineering controls and safe handling practices to create a multi-layered safety system.

Engineering Controls:

  • Chemical Fume Hood: Always handle Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate in a certified chemical fume hood.[6][12] This is the primary engineering control to prevent inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[13][14]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[6][12]

Safe Handling Practices:

  • Avoid Dust and Aerosol Formation: Handle the compound carefully to avoid creating dust.[10][13][14]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3][14] Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][13]

  • Spill Management: In case of a spill, evacuate the area and prevent further leakage if it is safe to do so.[10][13] Use appropriate absorbent material and dispose of it as hazardous waste.[14]

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][10][13]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][10][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10][13]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][10][13]

dot

Emergency_Response cluster_Actions Immediate Actions cluster_Responses First Aid Response Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inestion Inestion Exposure->Inestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Flush_Eyes Flush Eyes with Water Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Flush_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Emergency Response Protocol for Chemical Exposure.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Characterization: All waste containing Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate, including contaminated consumables, must be treated as hazardous waste.

  • Containment: Collect waste in suitable, closed, and clearly labeled containers.[10][13]

  • Disposal Method: Dispose of the waste through a licensed chemical destruction facility.[13] Incineration is a common method for pyridine-based compounds.[15] Do not dispose of this chemical down the drain or in the regular trash.[13]

Conclusion: A Culture of Safety

The safe handling of Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate is paramount for the well-being of researchers and the integrity of scientific discovery. By adhering to the guidelines outlined in this document—from meticulous PPE selection to responsible disposal—you contribute to a robust safety culture within your laboratory. Remember that this guide serves as a foundation; always consult your institution's specific safety protocols and the most current SDS for any chemical you work with.

References

  • Pyridine-2-carboxaldehyde - Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Pyrrolo-imidazo[1,2-a]pyridine Scaffolds through a Sequential Coupling of N-Tosylhydrazones with Imidazopyridines and Reductive Cadogan Annulation, Synthetic Scope, and Application. The Journal of Organic Chemistry. [Link]

  • Material Safety Data Sheet. Miaodian Stationery. [Link]

  • Imidazo(1,2-a)pyridine. PubChem. [Link]

  • ETHYL 2,6-DIMETHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLATE. NextSDS. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Hazards. New Mexico State University. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Personal Protective Equipment for Chemical Handling. Real Safety. [Link]

  • ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride. NextSDS. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.